
(3R*,4S*)-1-(3-chloro-4-fluorobenzoyl)-3,4-dimethylpiperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, starting from specific benzophenones and cyclohexanedione derivatives, under certain conditions such as the presence of 1-butyl-3-methylimidazolium tetrafluoroborate and InCl3, to achieve the desired molecular architecture. The processes include steps that ensure the introduction of chloro and fluoro groups into the benzoyl moiety, as well as the creation of the piperidinol structure (Satheeshkumar et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds similar to "(3R*,4S*)-1-(3-chloro-4-fluorobenzoyl)-3,4-dimethylpiperidin-4-ol" has been characterized by various spectroscopic techniques, including NMR and X-ray diffraction. These analyses provide detailed information on the arrangement of atoms within the molecule and the conformation of its rings, crucial for understanding its chemical behavior and reactivity (Ribet et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving similar compounds typically explore their reactivity under different conditions, aiming to understand the influence of the chloro, fluoro, and piperidinol groups on their chemical behavior. These studies can reveal potential for further functionalization or participation in more complex chemical reactions, highlighting the compound's versatility (Casy & Jeffery, 1972).
Physical Properties Analysis
The physical properties of compounds like "(3R*,4S*)-1-(3-chloro-4-fluorobenzoyl)-3,4-dimethylpiperidin-4-ol" include their crystalline structure, thermal stability, and phase transitions. These properties are essential for determining the conditions under which these compounds can be stored, handled, and used in practical applications (Ribet et al., 2005).
Chemical Properties Analysis
The chemical properties of these compounds are closely tied to their molecular structure and functional groups. Detailed studies on their reactivity, interaction with other molecules, and participation in chemical reactions provide insights into their potential applications in synthesis and other areas of chemistry. The presence of specific functional groups like the fluorobenzoyl and dimethylpiperidinol offers unique reactivity patterns that are significant for organic synthesis and material science (Saeed et al., 2011).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(3-chloro-4-fluorophenyl)-[(3R,4S)-4-hydroxy-3,4-dimethylpiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO2/c1-9-8-17(6-5-14(9,2)19)13(18)10-3-4-12(16)11(15)7-10/h3-4,7,9,19H,5-6,8H2,1-2H3/t9-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZFFLMBOBHLIJ-OTYXRUKQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C)O)C(=O)C2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C)O)C(=O)C2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4S*)-1-(3-chloro-4-fluorobenzoyl)-3,4-dimethylpiperidin-4-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

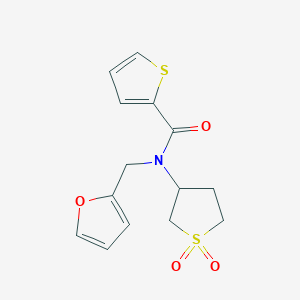
![(4-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5532898.png)
![N-[2-(cyclohexylthio)ethyl]-7-methoxychromane-3-carboxamide](/img/structure/B5532901.png)

![(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone](/img/structure/B5532918.png)
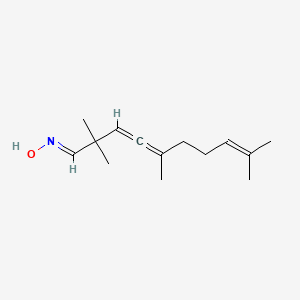
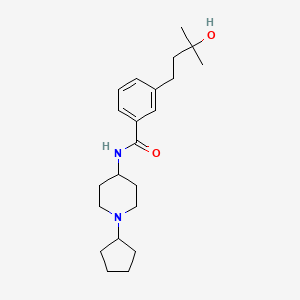
![ethyl 3-[(4-morpholinylcarbonyl)amino]benzoate](/img/structure/B5532946.png)
![4-{[(3R*,5R*)-5-({4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}carbonyl)piperidin-3-yl]carbonyl}morpholine](/img/structure/B5532970.png)
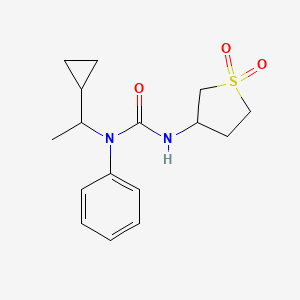
![3-(2-fluorophenyl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B5532975.png)
![2-[(5-chloro-1,3-benzoxazol-2-yl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B5532982.png)
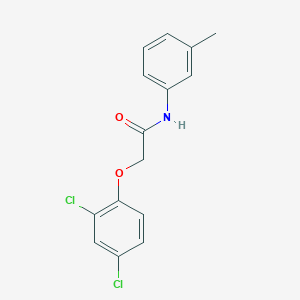
![4-[2-(1-azepanyl)-2-oxoethylidene]-2,2-dimethyl-1,2,3,4-tetrahydrobenzo[f]isoquinoline](/img/structure/B5532991.png)